molecular formula C21H21ClN6 B2551200 N6-butyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946218-13-9

N6-butyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2551200
CAS No.: 946218-13-9
M. Wt: 392.89
InChI Key: MBYYCLFJFZJKFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves various methods. For instance, the hydrazinyl derivative was obtained in a good yield via reacting the 4-chloropyrazolo[3,4-d]pyrimidine with hydrazine hydrate in ethanol . The IR spectrum of the compound showed two absorption bands at the range 3309 – 3120 cm −1 indicating the presence of both NH and NH2 groups .

Scientific Research Applications

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, including derivatives similar to N6-butyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, have shown significant affinity for A1 adenosine receptors. A study by Harden, Quinn, and Scammells (1991) synthesized two series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, revealing that specific substituents enhance adenosine receptor affinity. The most potent compound in their study demonstrated notable selectivity at receptor subclasses, highlighting the potential for therapeutic applications in modulating adenosine receptor activity (Harden et al., 1991).

Synthesis Under Ecofriendly Conditions

Al‐Zaydi (2009) explored the synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives, including structures related to this compound, using microwave irradiation and ultrasound as ecofriendly energy sources. This method offered high yields and provides an environmentally friendly approach to synthesizing complex heterocyclic compounds, which could be crucial for developing pharmaceuticals and materials with reduced environmental impact (Al‐Zaydi, 2009).

Molecular Structure Analysis

Research by Trilleras et al. (2008) on the anhydrous versus hydrated forms of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines provided insight into hydrogen bonding in two and three dimensions. Their work, focusing on various substituents including those similar to the compound , sheds light on the structural diversity and stability of these compounds, contributing to our understanding of their potential applications in drug design and material science (Trilleras et al., 2008).

CK1 Inhibition for Cancer Therapy

Yang et al. (2012) discovered N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives, closely related to the specified compound, as novel CK1 inhibitors through a common-feature pharmacophore model-based virtual screening. Their research highlights the therapeutic potential of these compounds in treating diseases associated with aberrant CK1 activity, such as cancer and various central nervous system disorders (Yang et al., 2012).

Properties

IUPAC Name

6-N-butyl-4-N-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6/c1-2-3-13-23-21-26-19(25-16-11-9-15(22)10-12-16)18-14-24-28(20(18)27-21)17-7-5-4-6-8-17/h4-12,14H,2-3,13H2,1H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYYCLFJFZJKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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